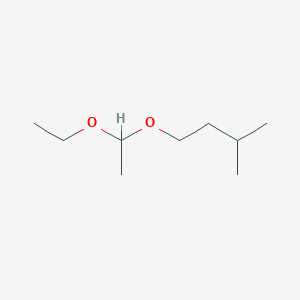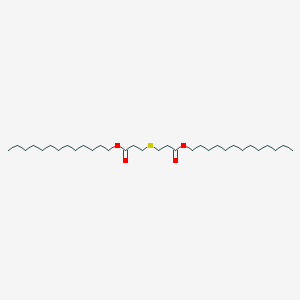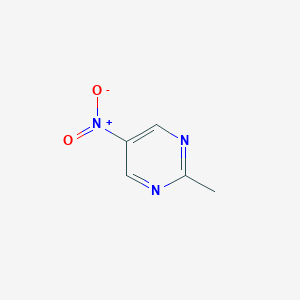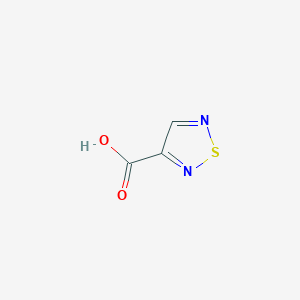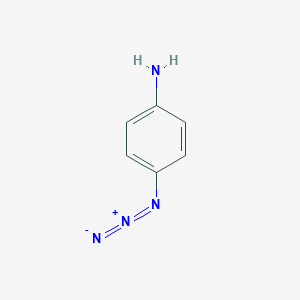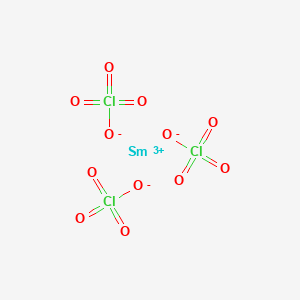
3-(1H-benzimidazol-1-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(1H-benzimidazol-1-yl)propanoic acid and related benzimidazole derivatives can be achieved through multifaceted approaches. For instance, Ghandi et al. (2011) describe a novel synthesis method involving a one-pot reaction that utilizes a bifunctional formyl acid prepared in four steps, leading to the creation of benzimidazole-fused 1,4-diazepine-5-ones via Ugi 4-center-3-component condensation in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011). Another approach by Reddy and Reddy (2010) involves the condensation of 2-acetyl benzimidazoles with different aromatic aldehydes, indicating the versatility in the synthesis routes for derivatives of 3-(1H-benzimidazol-1-yl)propanoic acid (Reddy & Reddy, 2010).
Molecular Structure Analysis
The structural integrity and molecular configuration of benzimidazole derivatives, including 3-(1H-benzimidazol-1-yl)propanoic acid, are pivotal for understanding their chemical behavior. Adardour et al. (2023) conducted a thorough structural characterization of a related compound, emphasizing the importance of techniques such as IR, NMR, and single-crystal X-ray diffraction analysis in elucidating molecular geometry and intermolecular interactions within crystals (Adardour et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 3-(1H-benzimidazol-1-yl)propanoic acid exhibit a rich chemistry due to the presence of both the benzimidazole moiety and the propanoic acid group. For example, the work of Paul et al. (2015) demonstrates the synthesis of benzimidazole compounds and their interactions, showcasing the compound's ability to engage in complex formation and its potential biological activity (Paul et al., 2015).
Aplicaciones Científicas De Investigación
Benzimidazole derivatives are a class of heterocyclic compounds that have a wide range of bioactivities . They are crucial in the field of medicinal chemistry . Here are some applications:
-
Antimicrobial Activity
- Benzimidazole derivatives have been reported for their antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli, and antifungal activity against C. albicans and A. niger .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various strains of bacteria and fungi .
- The results or outcomes are usually expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria or fungi .
-
Antiviral Activity
- Some benzimidazole derivatives have shown antiviral activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various strains of viruses .
- The results or outcomes are usually expressed as the effective concentration (EC50), which is the concentration of the compound that reduces viral replication by 50% .
-
Anticancer Activity
- Some benzimidazole derivatives have shown anticancer activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various cancer cell lines .
- The results or outcomes are usually expressed as the half maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits the growth of cancer cells by 50% .
-
Antihypertensive Activity
-
Antiprotozoal Activity
- Some benzimidazole derivatives have shown antiprotozoal activities .
- The methods of application or experimental procedures typically involve in vitro testing of the compounds against various protozoa .
- The results or outcomes are usually expressed as the half maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits the growth of protozoa by 50% .
-
Anti-inflammatory Activity
-
Antidiabetic Activity
-
Antihistaminic Activity
- Some benzimidazole derivatives have shown antihistaminic activities . For example, clemizole is a commercially available drug that contains an imidazole ring and is used as an antihistaminic agent .
- The methods of application or experimental procedures typically involve in vivo testing of the compounds in animal models of allergic reactions .
- The results or outcomes are usually expressed as the change in allergic symptoms .
Safety And Hazards
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRXBQGCQJOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353690 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-1-yl)propanoic acid | |
CAS RN |
14840-18-7 | |
| Record name | 3-(1H-Benzimidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



